1-(4-Aminophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Overview
Description
This would typically include the IUPAC name, other names, and a brief overview of the compound’s significance or uses.
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound undergoes, including its reactivity, common reaction partners, and the products formed.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Structure Analysis
- Chalcone derivatives, including 1-(4-Aminophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one, are synthesized and characterized for their structural properties. For instance, studies involve analyzing the crystal structures and hydrogen bonding patterns of these compounds, which are crucial for understanding their chemical behavior and potential applications in various fields (Salian et al., 2018).
Photophysical Properties
- Research on the photophysical properties of chalcone derivatives has shown that these compounds exhibit solvatochromic effects, indicating a change in their optical properties in response to solvent polarity. This property is significant for applications in materials science, particularly in the development of optical materials and sensors (Kumari et al., 2017).
Antioxidant Activity
- Some studies have focused on the antioxidant activities of chalcone derivatives. These compounds demonstrate free radical scavenging abilities, making them potential candidates for therapeutic applications or as additives in materials to prevent oxidative damage (Sulpizio et al., 2016).
Electronic and Molecular Properties
- Detailed theoretical analyses, including density functional theory (DFT) studies, provide insights into the molecular structure, electronic properties, and chemical reactivity of chalcone derivatives. Such studies are critical for the design and synthesis of new materials with tailored properties (Adole et al., 2020).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, its toxicity levels, and any potential hazards associated with its use.
Future Directions
This involves discussing potential future research directions, including unanswered questions about the compound, potential applications, and areas of interest for further study.
properties
IUPAC Name |
1-(4-aminophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13(2)15-6-3-14(4-7-15)5-12-18(20)16-8-10-17(19)11-9-16/h3-13H,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGDZSGDGWSNCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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